molecular formula C12H22N2O3 B12513791 tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate

tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate

Cat. No.: B12513791
M. Wt: 242.31 g/mol
InChI Key: PGZYESLDSMCWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate involves several steps. One common method includes the reaction of octahydropyrano[3,4-c]pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research involving this compound includes the development of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate can be compared with similar compounds such as tert-butyl N-{octahydrocyclopenta[c]pyrrol-4-yl}carbamate and tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate . These compounds share similar structural features but differ in their specific ring systems and substituents, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-(2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-3a-yl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-12-7-13-6-9(12)4-5-16-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

PGZYESLDSMCWSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CNCC1CCOC2

Origin of Product

United States

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